Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate is an organic compound with the molecular formula C9H15ClO5 and a molecular weight of 238.67 g/mol . It is known for its unique chemical structure, which includes an ester, a hydroxyl group, and a chlorine atom. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate typically involves the esterification of 4-chloro-2-hydroxy-2-methylbutanoic acid with ethanol in the presence of acetic acid and hydrogen chloride . The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products:
Hydrolysis: Produces 4-chloro-2-hydroxy-2-methylbutanoic acid and ethanol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The ester and hydroxyl groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The chlorine atom may also play a role in its reactivity and biological activity.
Comparison with Similar Compounds
Ethyl 4-chloro-2-hydroxy-2-methylbutanoate: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
Methyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.
Uniqueness: this compound is unique due to the presence of both an acetoxy group and a chlorine atom, which confer distinct reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C9H15ClO5 |
---|---|
Molecular Weight |
238.66 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-4-chloro-2-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C9H15ClO5/c1-4-14-8(12)9(3,13)5-7(10)15-6(2)11/h7,13H,4-5H2,1-3H3 |
InChI Key |
OCWCZLWKFYIMBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CC(OC(=O)C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.